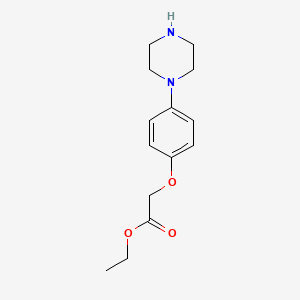
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are widely used in various fields due to their unique chemical properties. This compound is characterized by the presence of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms. The piperazine ring is connected to a phenoxy group through an ethyl acetate linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-piperazin-1-ylphenoxy)acetate typically involves the reaction of 4-piperazin-1-ylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: this compound hydrolysis yields 4-piperazin-1-ylphenol and ethanol.
Reduction: Reduction of the ester group results in the formation of 2-(4-piperazin-1-ylphenoxy)ethanol.
Substitution: Substitution reactions on the piperazine ring can yield various derivatives depending on the substituents used.
科学研究应用
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions due to the presence of the piperazine ring.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-(4-piperazin-1-ylphenoxy)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also contains a piperazine ring and is used as an acetylcholinesterase inhibitor.
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different substituents, used in various synthetic applications.
The uniqueness of this compound lies in its specific ester linkage and the presence of the phenoxy group, which can impart distinct chemical and biological properties.
属性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
ethyl 2-(4-piperazin-1-ylphenoxy)acetate |
InChI |
InChI=1S/C14H20N2O3/c1-2-18-14(17)11-19-13-5-3-12(4-6-13)16-9-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3 |
InChI 键 |
QOUVAEKABQXCPL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC=C(C=C1)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


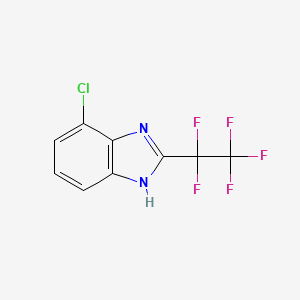
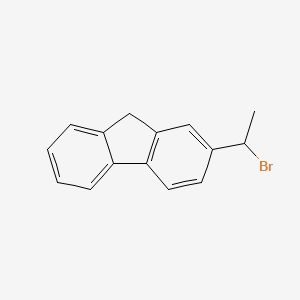
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
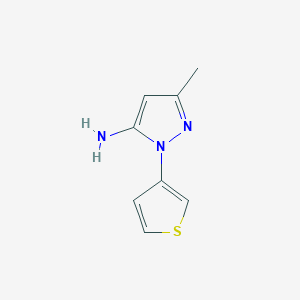
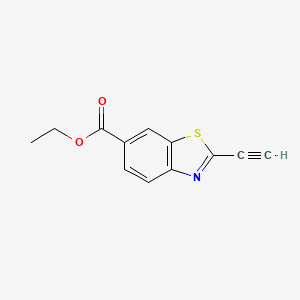
![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
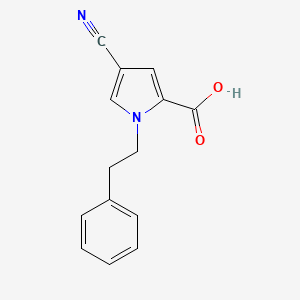


![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)
![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)

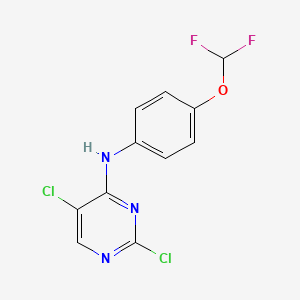
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)
